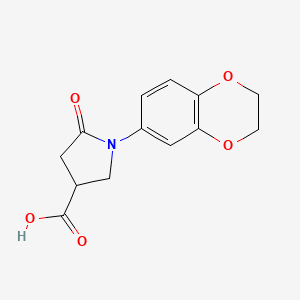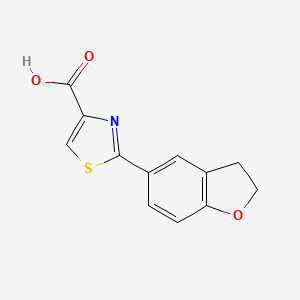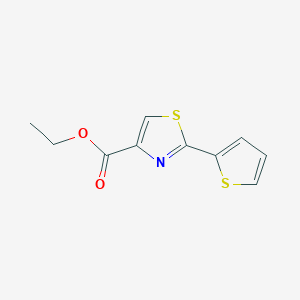
2-Chloro-6-methyl-4-nitropyridine 1-oxide
Übersicht
Beschreibung
2-Chloro-6-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a yellow solid with a distinct odor and is stable under normal conditions. This compound is soluble in organic solvents and is commonly used as an intermediate in organic synthesis .
Vorbereitungsmethoden
2-Chloro-6-methyl-4-nitropyridine 1-oxide can be synthesized through the reaction of 2-chloro-6-methyl-4-nitropyridine with hydrogen peroxide . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions. The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
2-Chloro-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-chloro-6-methyl-4-aminopyridine.
Substitution: The chlorine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-4-nitropyridine 1-oxide is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In biology and medicine, it is used to develop compounds with potential therapeutic properties. In the industry, it is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-chloro-6-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methyl-4-nitropyridine 1-oxide is unique due to its specific functional groups and their reactivity. Similar compounds include:
2-Chloro-4-nitropyridine: Lacks the methyl group, leading to different reactivity and applications.
2-Methyl-4-nitropyridine N-oxide: Lacks the chlorine atom, affecting its chemical behavior.
3-Chloro-4-nitropyridine 1-oxide: Has a different substitution pattern, resulting in varied chemical properties.
These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTROWSASXESEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372852 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40314-84-9 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)









![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)



